

Spectroscopic Characterization of 4-Bromo-2-methylpyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridin-3-amine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for the compound **4-Bromo-2-methylpyridin-3-amine**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Bromo-2-methylpyridin-3-amine**. These predictions are derived from the known spectral properties of isomers and analogous structures, providing a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	Doublet	1H	H-6
~ 6.9 - 7.1	Doublet	1H	H-5
~ 4.0 - 5.0	Broad Singlet	2H	-NH ₂
~ 2.4 - 2.6	Singlet	3H	-CH ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-2
~ 145 - 150	C-6
~ 140 - 145	C-3
~ 120 - 125	C-5
~ 110 - 115	C-4
~ 20 - 25	-CH ₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend
1580 - 1450	Strong to Medium	C=C and C=N ring stretching
1350 - 1250	Strong	Aromatic C-N stretch
1100 - 1000	Medium	C-Br stretch
900 - 650	Strong, Broad	N-H wag

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
186/188	High	[M] ⁺ (Molecular ion, bromine isotope pattern)
171/173	Medium	[M - CH ₃] ⁺
107	Medium	[M - Br] ⁺
80	Medium	[M - Br - HCN] ⁺

Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **4-Bromo-2-methylpyridin-3-amine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] Filter the solution into a clean NMR tube.^[1] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.^[1]
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, one of the following preparation methods is typically used:

- **Thin Solid Film:** Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.^[2] Apply a drop of this solution to a salt plate (e.g., KBr).^[2]^[3] After the solvent evaporates, a thin film of the compound remains.^[2] Place the plate in the spectrometer's sample holder and acquire the spectrum.^[2]
- **KBr Pellet:** Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.^[4] Press the mixture into a translucent pellet using a hydraulic press. Mount the pellet in the spectrometer and obtain the spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .^[5]

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).^[6]

- Ionization: The sample molecules are ionized in the gas phase.^[6] Electron Ionization (EI) is a common method where a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion.^{[6][7]}
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^{[6][8]}
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.^[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4-Bromo-2-methylpyridin-3-amine**.

Workflow for Spectroscopic Analysis of 4-Bromo-2-methylpyridin-3-amine

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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **4-Bromo-2-methylpyridin-3-amine**.

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